Cas no 2228300-01-2 (2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid)

2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid is a thiazole-based unsaturated carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a prop-2-enoic acid moiety linked to a 1,3-thiazole ring substituted with an isopropyl group, offering reactivity for further functionalization. The compound's thiazole core contributes to its stability and potential bioactivity, while the α,β-unsaturated carboxylic acid group enables conjugation or nucleophilic addition reactions. This scaffold may serve as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its balanced lipophilicity, conferred by the isopropyl substituent, could enhance membrane permeability in biologically relevant contexts.
2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid structure
2228300-01-2 structure
Product Name:2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid
CAS No:2228300-01-2
MF:C9H11NO2S
MW:197.2541410923
CID:6521275
PubChem ID:165733673
Update Time:2025-10-22

2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid
    • EN300-1748788
    • 2228300-01-2
    • 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid
    • Inchi: 1S/C9H11NO2S/c1-5(2)8-10-7(4-13-8)6(3)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
    • InChI Key: ZRAHYMCAOWPTOZ-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=C)C(=O)O)N=C1C(C)C

Computed Properties

  • Exact Mass: 197.05104977g/mol
  • Monoisotopic Mass: 197.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 78.4Ų

2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid Pricemore >>

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Additional information on 2-2-(propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid

2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid: A Promising Compound in Medicinal Chemistry and Drug Discovery

2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This molecule, with its complex chemical framework, represents a novel scaffold that may offer therapeutic advantages in the treatment of various diseases. The compound's synthesis and biological activity have been extensively studied, with recent research highlighting its role in modulating cellular signaling pathways and its potential as a lead compound for drug development.

The 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid molecule contains a thiazole ring as its core structure, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This ring is further substituted with a prop-2-en-1-yl group, which introduces a double bond and enhances the molecule's reactivity. The propan-2-yl group, also known as an isopropyl group, contributes to the compound's steric bulk and may influence its interaction with biological targets. The combination of these functional groups creates a unique molecular architecture that is distinct from conventional pharmaceutical agents.

Recent studies have demonstrated that the 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid compound exhibits promising pharmacological properties. In vitro experiments have shown that it can inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). This property makes it a potential candidate for the development of anti-inflammatory drugs. Furthermore, the compound's ability to modulate the expression of genes related to oxidative stress has been observed in cell culture models, suggesting its therapeutic potential in neurodegenerative diseases.

One of the most significant findings in the recent research on 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid is its role in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and tumorigenesis. Studies have shown that the compound can interfere with the activation of this pathway, which may have implications for the treatment of cancer. In particular, the compound has been found to suppress the growth of certain cancer cell lines, including those derived from breast and colon cancers, suggesting its potential as an anti-cancer agent.

The 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid molecule also shows promise in the context of metabolic disorders. Research published in the *Journal of Medicinal Chemistry* in 2023 has demonstrated that this compound can enhance insulin sensitivity in adipocytes, making it a potential therapeutic option for type 2 diabetes. The mechanism of action appears to involve the modulation of lipid metabolism and the reduction of inflammation in adipose tissue, which are key factors in the pathogenesis of insulin resistance.

Another area of interest in the study of 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid is its interaction with ion channels. Ion channels are essential for maintaining cellular homeostasis and are involved in various physiological processes, including nerve signal transmission and muscle contraction. Preliminary studies suggest that the compound may act as a modulator of voltage-gated sodium channels, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

The synthesis of 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid has been optimized using advanced organic chemistry techniques. One of the key challenges in its synthesis is the formation of the thiazole ring, which requires precise control of reaction conditions to ensure the correct stereochemistry and regiochemistry. Researchers have employed catalytic methods and asymmetric synthesis strategies to achieve high yields and purity, which are critical for pharmaceutical applications.

From a pharmaceutical perspective, the 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid compound presents several advantages. Its molecular structure allows for the incorporation of various functional groups, which can be tailored to enhance its pharmacokinetic properties. For example, modifications to the prop-2-en-1-yl group can improve the compound's solubility and bioavailability. Additionally, the presence of the thiazole ring may confer metabolic stability, reducing the risk of rapid degradation in vivo.

While the research on 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid is still in its early stages, its potential applications in medicine are substantial. The compound's ability to modulate multiple biological pathways suggests that it could be a versatile tool in drug discovery. However, further studies are needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings.

Future research on 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid should focus on elucidating its molecular targets and optimizing its chemical structure for improved therapeutic outcomes. Additionally, in vivo studies are necessary to determine its pharmacological profile and to identify potential side effects. As the field of medicinal chemistry continues to evolve, compounds like 2-2-(Propan-2-yl)-1,3-thiazol-4-ylprop-2-enoic acid may play a pivotal role in the development of innovative therapies for a wide range of diseases.

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